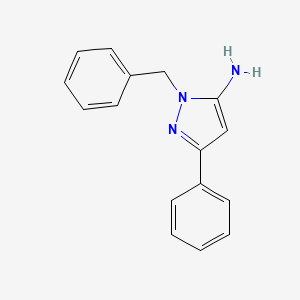

1-benzyl-3-phenyl-1H-pyrazol-5-amine

Description

Significance of Pyrazole (B372694) Heterocycles in Modern Chemical Research

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. mdpi.comijraset.com This structural feature imparts a unique combination of chemical properties, making them highly valuable in various scientific domains. The pyrazole ring is a cornerstone in modern chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com

In medicinal chemistry, the pyrazole core is a key pharmacophore present in numerous approved drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. mdpi.comnumberanalytics.com The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of a compound's pharmacological profile. This has led to extensive research into pyrazole derivatives as potential therapeutic agents. nih.govmdpi.com

Beyond pharmaceuticals, pyrazole derivatives are integral to the agrochemical industry, where they are utilized as effective pesticides and herbicides. nih.govnumberanalytics.com In materials science, the unique photophysical properties of certain pyrazole-based compounds have led to their use in developing luminescent materials and conducting polymers. numberanalytics.commdpi.com The continued exploration of pyrazole chemistry promises to yield novel compounds with significant societal and industrial impact.

Structural Framework and Systematic Nomenclature of 1-Benzyl-3-phenyl-1H-pyrazol-5-amine

The chemical structure of this compound is defined by a central pyrazole ring, which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This core is substituted at three key positions:

A benzyl (B1604629) group (a phenyl ring attached to a methylene (B1212753) group, -CH₂-Ph) is attached to one of the nitrogen atoms of the pyrazole ring, specifically at the N-1 position.

A phenyl group (a C₆H₅ ring) is attached to a carbon atom at position 3 of the pyrazole ring.

An amine group (-NH₂) is attached to the carbon atom at position 5 of the pyrazole ring.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for this compound is This compound . The "1H" indicates that the nitrogen at position 1 of the pyrazole ring bears a hydrogen atom or, in this case, a substituent (the benzyl group).

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅N₃ matrixscientific.com |

| Molecular Weight | 249.32 g/mol matrixscientific.com |

| CAS Number | 3528-41-4 matrixscientific.com |

| IUPAC Name | This compound |

| SMILES | C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C3)N uni.lu |

Overview of Academic Investigations on 5-Aminopyrazole Derivatives

5-Aminopyrazoles (5APs) are a subclass of pyrazoles that have been extensively investigated for their broad pharmacological potential. mdpi.com The presence of the amino group at the 5-position provides a crucial site for hydrogen bonding and further chemical modification, making these compounds versatile ligands for various biological targets. mdpi.com

Academic research has demonstrated that 5AP derivatives possess a remarkable range of biological activities. They have been studied as:

Anticancer Agents: Certain 5APs have shown the ability to suppress the growth of specific cancer cell lines. researchgate.net The recent FDA approval of Pirtobrutinib, a 5AP derivative used for treating mantle cell lymphoma, highlights the clinical significance of this scaffold. mdpi.com

Anti-inflammatory Agents: The 5AP core is found in compounds designed to inhibit enzymes like p38 MAPK and COX, which are involved in inflammatory pathways. mdpi.com

Antioxidant Agents: Some derivatives have exhibited significant radical scavenging properties and the ability to inhibit the production of reactive oxygen species (ROS). researchgate.net

Antimicrobial and Antimalarial Agents: Research has also explored the potential of 5APs in combating bacterial infections and malaria. mdpi.com

The synthesis of 5-aminopyrazole derivatives is a well-established area of organic chemistry, with common routes involving the condensation of hydrazine (B178648) derivatives with β-ketonitriles or other suitable precursors. nih.govbeilstein-journals.orgnih.gov

| Biological Activity | Target/Mechanism of Action (Examples) | Reference |

|---|---|---|

| Anticancer | Inhibition of p38 MAPK, BTK, and other kinases. mdpi.com | mdpi.com |

| Anti-inflammatory | Inhibition of COX enzymes. mdpi.com | mdpi.com |

| Antioxidant | Radical scavenging, inhibition of ROS production. researchgate.net | researchgate.net |

| Antimalarial | Activity against chloroquine-resistant strains of Plasmodium falciparum. mdpi.com | mdpi.com |

Rationale for Comprehensive Research into this compound

The compound this compound serves as an ideal scaffold for further chemical investigation for several compelling reasons. It combines the proven biological relevance of the 5-aminopyrazole core with the structural diversity offered by the benzyl and phenyl substituents.

The rationale for its comprehensive study is multifaceted:

Structural Versatility: The benzyl and phenyl rings provide multiple sites for functionalization. By introducing various substituents onto these rings, chemists can systematically alter the molecule's steric and electronic properties. This allows for the exploration of structure-activity relationships (SAR) to optimize biological activity.

Foundation for Drug Discovery: Given the wide range of activities demonstrated by 5-aminopyrazoles, this compound is a promising starting point for the design and synthesis of new therapeutic agents. The lipophilic nature of the benzyl and phenyl groups can also be advantageous for modulating pharmacokinetic properties.

Synthetic Accessibility: The synthesis of this and related compounds can often be achieved through established and efficient chemical reactions, making it an accessible scaffold for academic and industrial research laboratories. nih.gov

Probing Biological Mechanisms: By creating a library of derivatives based on this core structure, researchers can develop chemical probes to investigate the function of specific enzymes and receptors, thereby elucidating complex biological pathways.

In essence, this compound is not merely a single compound but a gateway to a vast chemical space with significant potential for discoveries in medicine and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-5-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c17-16-11-15(14-9-5-2-6-10-14)18-19(16)12-13-7-3-1-4-8-13/h1-11H,12,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEAHPOVYFOANY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101327874 | |

| Record name | 2-benzyl-5-phenylpyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24810888 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3528-41-4 | |

| Record name | 2-benzyl-5-phenylpyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3-phenyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1 Benzyl 3 Phenyl 1h Pyrazol 5 Amine and Its Analogs

Direct Synthetic Routes to the 1-Benzyl-3-phenyl-1H-pyrazol-5-amine Core Structure

The formation of the this compound scaffold is primarily achieved through cyclization and condensation reactions that construct the pyrazole (B372694) ring.

Cyclization Reactions Utilizing Benzoylacetonitrile (B15868) and Hydrazine (B178648) Derivatives

A cornerstone in the synthesis of 5-aminopyrazoles is the condensation reaction between β-ketonitriles and hydrazine derivatives. nih.govbeilstein-journals.org For the specific synthesis of this compound, this involves the reaction of benzoylacetonitrile with benzylhydrazine (B1204620). The reaction mechanism proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This intermediate then undergoes intramolecular cyclization via the attack of the second nitrogen atom on the nitrile carbon, leading to the formation of the 5-aminopyrazole ring. nih.govchim.it While the intermediate hydrazone is seldom isolated, its formation is a critical step in the reaction pathway. nih.gov

The versatility of this method allows for the synthesis of a wide array of 5-aminopyrazole derivatives by varying the substituents on both the β-ketonitrile and the hydrazine. For instance, using different substituted hydrazines in the presence of a base like triethylamine (B128534) in ethanol (B145695) under reflux conditions can yield various N-substituted 5-aminopyrazoles. beilstein-journals.org

| β-Ketonitrile Derivative | Hydrazine Derivative | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzoylacetonitrile | Benzylhydrazine | Ethanol, reflux | This compound | Not specified | General Method nih.gov |

| Trifluoroacetylbenzyl cyanide | Heteroarylhydrazines | Ethanol, reflux | 5-Amino-1-heteroaryl-3-trifluoromethylpyrazoles | Good | nih.gov |

| β-Ketonitriles (general) | Substituted hydrazine | Et3N, ethanol, reflux | Substituted 5-aminopyrazoles | Not specified | beilstein-journals.org |

Condensation and Cycloaddition Strategies for Pyrazole Ring Formation

Beyond the direct condensation of β-ketonitriles, other condensation and cycloaddition strategies are employed for the formation of the pyrazole ring. The Knorr synthesis, a classic method, involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.govbeilstein-journals.org This can be adapted for multicomponent reactions where the 1,3-dicarbonyl compound is generated in situ. nih.gov

Another powerful approach is the [3+2] cycloaddition reaction. This can involve the reaction of 1,3-dipoles, such as nitrilimines (often generated in situ), with alkynes or alkenes. nih.govnih.gov For example, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides a route to pyrazoles under mild conditions. organic-chemistry.org Similarly, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can yield a broad range of pyrazole derivatives. organic-chemistry.org

The Thorpe-Ziegler reaction, an intramolecular condensation of a dinitrile, can also be utilized to form a cyclic enamine, which is a precursor to aminopyrazoles. researchgate.netwikipedia.org

One-Pot Synthetic Procedures for Enhanced Efficiency

To improve reaction efficiency, reduce waste, and simplify procedures, one-pot synthetic methods are highly favored. rsc.org These often involve multicomponent reactions (MCRs) where three or more reactants are combined in a single step to form the final product. beilstein-journals.org

A common one-pot synthesis of 5-aminopyrazoles involves the reaction of an aldehyde, malononitrile (B47326), and a hydrazine derivative. clockss.org For instance, the three-component reaction of various aldehydes, phenylhydrazine, and malononitrile catalyzed by potassium phthalimide (B116566) in a green solvent mixture of ethanol and water has been shown to be an efficient method for producing 5-aminopyrazole-4-carbonitriles. clockss.org Another approach involves a one-pot, telescoped reaction starting from anilines, which are converted to arylhydrazines in situ and then reacted with a β-ketonitrile, avoiding the isolation of the often toxic hydrazine intermediate. rsc.org

| Reactants | Catalyst/Conditions | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Aldehydes, phenylhydrazine, malononitrile | Potassium phthalimide, EtOH:H2O, 50 °C | 5-Aminopyrazole-4-carbonitriles | Eco-friendly, efficient, recyclable catalyst | clockss.org |

| Anilines, β-ketonitrile | Aqueous conditions, telescoped reaction | N-aryl-5-aminopyrazoles | Avoids isolation of toxic intermediates | rsc.org |

| Aldehydes, 1,3-dicarbonyls, diazo compounds | Tandem Knoevenagel condensation/1,3-dipolar cycloaddition | Polyfunctional pyrazoles | High yield, operational simplicity | organic-chemistry.org |

Synthetic Transformations for Derivatization at the Pyrazole Core and Substituent Groups

Once the this compound core is synthesized, further modifications can be made to its structure to create a library of analogs.

N-Alkylation and N-Arylation Approaches at the Pyrazole Nitrogen

The pyrazole ring contains two nitrogen atoms, and the N-H of an unsubstituted or monosubstituted pyrazole can be readily alkylated or arylated. N-alkylation can be achieved using alkyl halides, diazomethane, or dimethylsulfate in the presence of a base. pharmaguideline.com For N-arylation, transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, are commonly employed. nih.gov These reactions allow for the introduction of a wide variety of aryl and heteroaryl groups at the nitrogen atom.

Functionalization Reactions on the Phenyl and Benzyl (B1604629) Moieties

The phenyl and benzyl groups attached to the pyrazole core are amenable to various functionalization reactions, primarily through electrophilic aromatic substitution. Depending on the directing effects of the pyrazole ring and any existing substituents, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can be performed on these aromatic rings. These modifications can introduce a range of functional groups, which can then be further manipulated to create diverse analogs. For instance, a nitro group can be reduced to an amine, which can then participate in a variety of subsequent reactions.

Amidation and Sulfonation Reactions at the 5-Amine Position

The primary amine at the C-5 position of the pyrazole ring is a key functional group that readily participates in amidation and sulfonation reactions. These transformations are crucial for creating a diverse library of derivatives.

Amidation: The 5-amino group can be acylated to form the corresponding amides. In a process analogous to the synthesis of related compounds, the amine undergoes a coupling reaction with acylating agents, such as benzoyl chloride or other activated carboxylic acid derivatives. For instance, the synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides involves a standard amide coupling reaction, highlighting a common strategy for functionalizing an amino group on the pyrazole core. nih.gov This general method is applicable for preparing a wide range of N-substituted amides from 5-aminopyrazoles. beilstein-journals.org

Sulfonation: The 5-amino group also reacts with sulfonyl chlorides to yield sulfonamides. Research has shown that 5-aminopyrazoles can be N-sulfonylated, sometimes leading to di-sulfonylation on the exocyclic amine. In a notable example, the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with two equivalents of 4-methylbenzenesulfonyl chloride in the presence of triethylamine resulted in the formation of a di-tosylated product, N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. mdpi.com This demonstrates the reactivity of the 5-amino group towards sulfonylating agents.

The following table summarizes representative conditions for these transformations on aminopyrazole cores.

| Reaction | Amine Substrate | Reagent | Base/Solvent | Product Type | Ref |

| Amidation | 4-Amino-1-benzyl-3,5-dimethyl-1H-pyrazole | Benzoyl Chloride | Not specified | N-Benzoyl-pyrazole | nih.gov |

| Sulfonation | 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl Chloride | Triethylamine / Acetonitrile | N,N-Di-tosyl-pyrazole | mdpi.com |

Other Electrophilic and Nucleophilic Substitution Reactions

Beyond reactions at the 5-amino group, the pyrazole ring itself is susceptible to electrophilic substitution, primarily at the C-4 position.

Halogenation: The C-4 position of 3-aryl-1H-pyrazol-5-amines is readily halogenated. A direct C-H halogenation has been developed using N-halosuccinimides (NXS, where X = Cl, Br, I) as inexpensive and safe halogenating agents. beilstein-archives.orgthieme-connect.com The reaction proceeds effectively at room temperature in dimethyl sulfoxide (B87167) (DMSO), which serves as both the solvent and a catalyst. beilstein-archives.orgresearchgate.net This metal-free protocol works for a broad range of substrates, including the parent 3-phenyl-1H-pyrazol-5-amine, to produce 4-halo-derivatives in good to excellent yields (70-80%). beilstein-archives.orgthieme-connect.com

Formylation: The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich heterocyclic rings. mdpi.com For pyrazoles, this electrophilic substitution also occurs at the C-4 position. scribd.com The reaction typically uses a Vilsmeier reagent, generated from phosphoryl chloride (POCl₃) and dimethylformamide (DMF), to convert hydrazone precursors into 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. researchgate.netchemmethod.comsemanticscholar.org This method is a versatile tool for creating pyrazole-4-carbaldehydes, which are valuable intermediates for further synthesis. mdpi.comresearchgate.net

Green Chemistry and Sustainable Synthesis Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable methods. The synthesis of this compound and its analogs has benefited from such green chemistry approaches.

Solvent-Free Reaction Conditions

Performing reactions without a solvent minimizes chemical waste and can reduce reaction times. Several pyrazole synthesis methods have been adapted to solvent-free conditions. For example, NH-pyrazoles can be synthesized by the simple grinding of reagents, avoiding the need for harsh organic solvents. researchgate.net Furthermore, multicomponent reactions mediated by iodine have been developed for the metal-free and solvent-free synthesis of aminopyrazole derivatives. encyclopedia.pub These approaches align with the principles of green chemistry by improving efficiency and reducing environmental impact.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has become a powerful tool in organic synthesis for its ability to dramatically reduce reaction times and often improve product yields. rasayanjournal.co.in This technology has been successfully applied to the synthesis of 1-aryl-1H-pyrazole-5-amines. nih.gov

A particularly green and efficient method involves the microwave-mediated reaction of an appropriate β-ketonitrile with an aryl hydrazine in water. nih.gov The mixture, acidified with HCl, is heated in a microwave reactor at 150 °C for just 10-15 minutes, producing the desired aminopyrazole in high yields (70-90%) after simple workup. nih.gov This protocol is highly reproducible and tolerates a variety of functional groups. nih.gov Microwave assistance has also been shown to be superior to conventional heating for the synthesis of other pyrazole derivatives, proceeding smoothly without a catalyst and in a shorter time. rasayanjournal.co.in

The following table compares conventional and microwave-assisted methods for the synthesis of pyrazole derivatives.

| Method | Reactants | Conditions | Time | Yield | Ref |

| Conventional | Chalcone Dibromide + Hydrazine | Ethanol, Piperidine, Heat | Not specified | Lower | rasayanjournal.co.in |

| Microwave | Chalcone Dibromide + Hydrazine | Ethanol, Microwave (280 W) | 5-6 min | Higher | rasayanjournal.co.in |

| Microwave | α-Cyanoketone + Aryl Hydrazine | 1M HCl (aq), Microwave (150 °C) | 10-15 min | 70-90% | nih.gov |

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes. The formation of the pyrazole ring is a well-studied process.

Proposed Reaction Mechanisms for Pyrazole Annulation

The most common and versatile method for synthesizing the 5-aminopyrazole core is the condensation of a hydrazine with a β-ketonitrile. beilstein-journals.orgchim.it The mechanism for this annulation (ring-forming) reaction proceeds through two key steps:

Condensation: The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of the hydrazine (e.g., benzylhydrazine) on the electrophilic carbonyl carbon of the β-ketonitrile (e.g., 3-oxo-3-phenylpropanenitrile). This is followed by the elimination of a water molecule to form a hydrazone intermediate. beilstein-journals.orgchim.it

Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group. chim.it This cyclization step forms the five-membered ring, and a subsequent tautomerization yields the aromatic this compound.

This pathway is a variation of the classical Knorr pyrazole synthesis, which uses a 1,3-dicarbonyl compound instead of a β-ketonitrile. rsc.orgjk-sci.com In both cases, the fundamental mechanism involves the formation of a hydrazone followed by intramolecular cyclization and dehydration/tautomerization to afford the stable aromatic pyrazole ring. rsc.orgslideshare.netrsc.org

Investigations into Regioselectivity and Stereoselectivity in Synthesis

The regiochemical outcome of the reaction between a β-ketonitrile and a substituted hydrazine is largely dictated by the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on the carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization involving the other nitrogen atom and the nitrile group. beilstein-journals.org For benzylhydrazine, the two nitrogen atoms exhibit different steric and electronic environments, which can be exploited to favor the formation of the desired regioisomer.

Key factors influencing the regioselectivity of this condensation include the reaction conditions, such as pH and solvent. For instance, acidic or basic conditions can alter the nucleophilicity of the nitrogen atoms of the hydrazine and influence the reaction pathway. beilstein-journals.org A review of synthetic approaches for 5-aminopyrazoles highlights that acidic cyclization of a hydrazine with an enol precursor can lead to one regioisomer as the major product, while basic conditions using a methyl ether of the enol can completely reverse the regioselectivity, yielding the other isomer in high yield. nih.gov

In the synthesis of this compound from benzylhydrazine and benzoylacetonitrile, the desired product is formed when the more sterically hindered nitrogen of benzylhydrazine (the one attached to the benzyl group) becomes the N1 of the pyrazole ring. The alternative regioisomer, 3-amino-1-benzyl-5-phenylpyrazole, would result if the terminal -NH2 group of benzylhydrazine attacks the carbonyl carbon, and the subsequent cyclization occurs with the nitrogen atom bonded to the benzyl group.

While specific data on the regioselective synthesis of this compound is not extensively detailed in readily available literature, studies on analogous systems provide valuable insights. For example, in the synthesis of related pyrazole derivatives, the choice of solvent and the nature of the substituents on both the hydrazine and the β-dicarbonyl compound have been shown to significantly impact the ratio of the resulting regioisomers.

Below is an illustrative data table summarizing the expected outcomes and influencing factors on regioselectivity in the synthesis of 1-substituted-5-aminopyrazoles.

| Hydrazine Reactant | β-Ketonitrile Reactant | Reaction Conditions | Major Regioisomer | Minor Regioisomer | Reference |

| Benzylhydrazine | Benzoylacetonitrile | Acidic (e.g., acetic acid) | This compound | 1-Benzyl-5-phenyl-1H-pyrazol-3-amine | beilstein-journals.org |

| Benzylhydrazine | Benzoylacetonitrile | Basic (e.g., sodium ethoxide) | 1-Benzyl-5-phenyl-1H-pyrazol-3-amine | This compound | nih.gov |

| Methylhydrazine | Ethyl 2-cyano-3-oxobutanoate | Basic | 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxylate | 3-Amino-1,5-dimethyl-1H-pyrazole-4-carboxylate | nih.gov |

Regarding stereoselectivity, the synthesis of this compound from achiral precursors does not typically generate a stereocenter. However, the broader field of pyrazole synthesis has seen significant advancements in stereoselective methods. For instance, the use of chiral auxiliaries, such as tert-butanesulfinamide, has been successfully employed in the asymmetric synthesis of novel chiral pyrazole derivatives. nih.gov These methods, while not directly applied to the target compound in the reviewed literature, demonstrate the potential for inducing chirality in pyrazole systems. Such strategies often involve more complex, multi-step syntheses to establish the desired stereochemistry. nih.gov The development of enantioselective syntheses for pyrazole-containing compounds is an active area of research, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity. acs.orgacs.orgbit.edu.cn

Advanced Spectroscopic Characterization and Elucidation of Molecular Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Detailed experimental NMR data for 1-benzyl-3-phenyl-1H-pyrazol-5-amine is not available in the reviewed literature. A comprehensive analysis would require the following examinations:

A predicted ¹H NMR spectrum would feature distinct signals corresponding to the protons of the benzyl (B1604629) and phenyl rings, the pyrazole (B372694) ring, and the amine group. The chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants would be crucial for assigning each proton to its specific position within the molecule.

The ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. The chemical shifts would differentiate between the aromatic carbons of the phenyl and benzyl groups, the carbons of the pyrazole core, and the methylene (B1212753) carbon of the benzyl group.

To definitively establish the molecular architecture, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the same spin system, helping to trace the connectivity of protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing critical information for connecting the different structural fragments, such as the benzyl group to the pyrazole ring and the phenyl group to the pyrazole ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Specific experimental vibrational spectroscopy data for this compound has not been found. A thorough analysis would involve:

The FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group, C-H stretching vibrations of the aromatic and benzyl groups, C=C and C=N stretching vibrations within the aromatic and pyrazole rings, and N-H bending vibrations.

Raman spectroscopy would serve as a complementary technique to FT-IR. It would be particularly useful for identifying vibrations of non-polar bonds, such as the C=C bonds in the aromatic rings, and could provide further insights into the skeletal vibrations of the pyrazole ring.

Without experimental data, any further discussion on the spectroscopic characterization of this compound would be purely speculative.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry is a cornerstone technique for determining the precise molecular mass and elemental composition of a compound. For this compound (C₁₆H₁₅N₃), HRMS provides an exact mass measurement, which is crucial for confirming its chemical formula. The monoisotopic mass of the molecule is calculated to be 249.1266 Da. uni.lu

In practice, HRMS analysis often involves the formation of various adducts, where the molecule of interest associates with a proton ([M+H]⁺), a sodium ion ([M+Na]⁺), or other common ions. These adducts are then detected, and their precise mass-to-charge ratios (m/z) are measured. This data not only confirms the molecular weight but also aids in the structural confirmation. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for these adducts, providing another layer of analytical data. uni.lu

| Adduct Type | Calculated m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 250.13388 | 156.4 |

| [M+Na]⁺ | 272.11582 | 164.6 |

| [M+K]⁺ | 288.08976 | 158.7 |

| [M+NH₄]⁺ | 267.16042 | 171.9 |

| [M-H]⁻ | 248.11932 | 163.5 |

Data sourced from PubChemLite. uni.lu

Analysis of the fragmentation pathways under mass spectrometric conditions provides valuable information about the molecule's structural integrity and weakest bonds. While specific experimental fragmentation data for this compound is not detailed in the provided sources, a plausible fragmentation pattern can be proposed based on its structure. A primary fragmentation event would likely be the cleavage of the benzylic C-N bond, resulting in the formation of a stable benzyl cation (C₇H₇⁺, m/z 91) and a 3-phenyl-1H-pyrazol-5-amine radical cation. Further fragmentation could involve the cleavage of the pyrazole ring itself.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Confirmation and Conformational Analysis

Single Crystal X-ray Diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound is not available in the search results, analysis of closely related structures provides significant insight into the expected molecular conformation and packing.

For instance, the crystal structure of Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate reveals key conformational features that are likely to be shared with the target molecule. nih.gov In this analogue, the pyrazole ring is not coplanar with its aromatic substituents. The dihedral angle between the pyrazole ring and the benzyl ring is 83.40 (4)°, indicating a nearly perpendicular orientation. nih.gov In contrast, the angle between the pyrazole and the substituted phenyl ring at the 3-position is much smaller, at 15.68 (4)°. nih.gov This suggests a molecular conformation where the benzyl group extends away from the main plane of the pyrazole-phenyl system.

Another related compound, 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, also shows non-planar geometry. The phenyl ring and the methoxybenzene group are rotated by 29.41 (5)° and 37.01 (5)°, respectively, from the central pyrazole ring. nih.gov These examples demonstrate a common structural motif in substituted pyrazoles where steric hindrance leads to twisted conformations between the heterocyclic core and its aryl substituents. It is highly probable that this compound adopts a similar twisted conformation in the solid state.

| Parameter | Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate nih.gov | 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine nih.gov |

|---|---|---|

| Crystal System | Triclinic | Orthorhombic |

| Space Group | P-1 | Pca2₁ |

| a (Å) | 7.666 (4) | 14.9638 (6) |

| b (Å) | 10.160 (6) | 6.3639 (2) |

| c (Å) | 11.381 (7) | 28.2466 (12) |

| β (°) | 87.466 (9) | 90 |

| Dihedral Angle (Pyrazole-Phenyl) | 15.68 (4)° | 29.41 (5)° |

| Dihedral Angle (Pyrazole-Substituent at N1) | 83.40 (4)° (Benzyl) | 37.01 (5)° (Methoxyphenyl) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule, providing information on its conjugation system. The spectrum of this compound is expected to be characterized by absorption bands arising from π→π* transitions within the aromatic and heterocyclic ring systems.

The position and intensity of these absorption bands can be influenced by the solvent polarity and the specific tautomeric form of the pyrazole ring. The presence of the amino group at the C5 position, an auxochrome, is also expected to influence the electronic transitions, potentially causing a red shift (bathochromic shift) of the absorption maxima to longer wavelengths.

| Chromophore System | Expected Transition | Typical λmax Range (nm) |

|---|---|---|

| Phenyl Ring | π→π | ~255-265 |

| Conjugated Phenyl-Pyrazole System | π→π | ~240-280 |

Structure Activity Relationship Sar Studies and Rational Molecular Design Within the 1 Benzyl 3 Phenyl 1h Pyrazol 5 Amine Scaffold

Influence of N1-Benzyl and C3-Phenyl Substitutions on Molecular Interactions and Activity

The N1-benzyl group often anchors the molecule within a hydrophobic pocket of the target protein. The orientation of the benzyl (B1604629) ring relative to the pyrazole (B372694) core, defined by the dihedral angle, is a critical determinant of binding affinity. nih.govnih.gov Variations in this group can modulate van der Waals and π-π stacking interactions. For instance, substitution on the benzyl ring can enhance potency by accessing additional sub-pockets within the binding site or by altering the electronic properties of the system. In studies on related pyrazole inhibitors, N-substitutions with lipophilic moieties such as benzyl groups were found to be well-tolerated and in some cases maintained or slightly decreased inhibitory activity compared to unsubstituted analogues. nih.gov

The C3-phenyl group is another key contributor to molecular recognition. Its substitution pattern directly impacts interactions with the target. The introduction of electron-withdrawing or electron-donating groups can fine-tune electronic complementarity with the active site. nih.gov For example, in the development of anti-HIV agents based on a phenylpyrazole scaffold, parallel structural optimization of the benzyl group and the pyrazole ring led to significantly more potent derivatives. nih.gov The presence of chloro or trifluoromethyl groups on the phenyl ring has been shown to enhance antinociceptive efficacy in certain pyrazole analogues, suggesting the importance of electron-withdrawing features for specific targets. nih.gov

| Position | Substituent Type | Influence on Activity | Rationale |

| N1-Benzyl | Unsubstituted | Baseline hydrophobic and π-π interactions. | Provides essential anchoring in hydrophobic pockets. |

| Substituted (e.g., with halogens, alkyls) | Can increase or decrease potency depending on the target's topology. | Allows for probing of additional sub-pockets and optimization of steric/electronic fit. nih.gov | |

| C3-Phenyl | Unsubstituted | Core π-π and hydrophobic interactions. | Establishes fundamental binding interactions. |

| Electron-withdrawing groups (e.g., -Cl, -CF₃) | Often enhances potency for various targets. nih.gov | Improves electronic complementarity and can form specific halogen bonds. | |

| Electron-donating groups (e.g., -OCH₃, -CH₃) | Variable effects; can improve activity by forming specific hydrogen bonds or hydrophobic interactions. | Activity is highly dependent on the specific topology and electrostatic nature of the binding site. nih.gov |

Role of the C5-Amine Group in Molecular Recognition and Functional Derivatization

The C5-amine group is a cornerstone of the 1-benzyl-3-phenyl-1H-pyrazol-5-amine scaffold's biological activity. Its primary role is to serve as a crucial hydrogen bond donor, forming directed interactions with key residues (e.g., backbone carbonyls, acidic side chains) in a target's active site. nih.gov This hydrogen-bonding capability is often essential for anchoring the ligand and ensuring correct orientation for optimal binding. mdpi.com

Beyond its direct role in molecular recognition, the C5-amine is a versatile chemical handle for functional derivatization. It serves as a primary point for library synthesis, allowing for the systematic exploration of the chemical space around this position. beilstein-journals.org Reductive amination with various aldehydes or acylation to form amides are common strategies used to introduce diverse substituents. nih.gov This approach was successfully used in the optimization of phenylpyrazole-based anti-HIV agents, where derivatives were synthesized via reductive amination of benzaldehydes with 5-aminopyrazoles. nih.gov Such modifications can be used to:

Probe for additional binding interactions: Introducing new functional groups can lead to new hydrogen bonds, ionic interactions, or hydrophobic contacts.

Modulate physicochemical properties: Derivatization can alter solubility, lipophilicity, and metabolic stability. nih.gov

Improve selectivity: By adding moieties that are complementary to the target but create steric or electrostatic clashes with off-targets. acs.org

| Derivatization Strategy | Resulting Functional Group | Purpose in SAR Studies |

| Acylation | Amide | Introduce hydrogen bond acceptors and diverse R-groups to probe pocket size and polarity. acs.org |

| Sulfonylation | Sulfonamide | Introduce strong hydrogen bond acceptors and explore different geometries. |

| Reductive Amination | Secondary/Tertiary Amine | Introduce new basic centers and explore larger, more flexible substituents. nih.gov |

| Alkylation | Substituted Amine | Modulate basicity and steric bulk. |

Systematic Substituent Effects on the Pyrazole Ring and Peripheral Aromatic Moieties

Systematic modification of the pyrazole core and its aromatic appendages is a fundamental strategy in lead optimization. The electronic nature and steric bulk of substituents can have profound effects on binding affinity and pharmacokinetic properties.

Pyrazole Ring Substitution: The C4 position of the pyrazole ring is a common site for substitution. Halogenation (e.g., with Br, I, Cl) at this position is a well-established method to modulate the electronic character of the ring and introduce potential halogen bonding interactions. beilstein-archives.org Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been developed as an effective protocol to generate novel 4-halogenated pyrazole derivatives. beilstein-archives.org

Peripheral Aromatic Moieties: The N1-benzyl and C3-phenyl rings offer extensive opportunities for modification. Introducing substituents can alter the molecule's electronic distribution and steric profile. For instance, studies on pyrazole amide derivatives as enzyme inhibitors revealed that 2,4-dichloro analogues were consistently more potent than their corresponding 2,4-dichloro-5-fluoro counterparts, highlighting the subtle but significant impact of the substitution pattern. nih.gov The addition of electron-withdrawing groups to the phenyl rings can increase the acidity of any N-H protons, potentially strengthening hydrogen bonds. nih.gov Conversely, electron-donating groups can enhance π-π stacking interactions by increasing the electron density of the aromatic ring.

| Moiety | Position of Substitution | Substituent Type | General Effect on Activity |

| Pyrazole Ring | C4 | Halogen (-Br, -Cl) | Can increase potency through halogen bonding and altered electronics. beilstein-archives.orgnih.gov |

| N1-Benzyl Ring | ortho, meta, para | Halogens, small alkyls | Modulates hydrophobic interactions and can improve selectivity by fitting into specific subpockets. |

| C3-Phenyl Ring | ortho | Bulky groups | Often detrimental due to steric hindrance, forcing the ring out of planarity with the pyrazole core. |

| meta, para | Electron-withdrawing (e.g., -Cl, -F) | Frequently enhances potency. nih.govnih.gov | |

| meta, para | Electron-donating (e.g., -OCH₃) | Effects are target-dependent; can improve or decrease activity. nih.gov |

Conformational Flexibility and Rigidity in Structure-Activity Optimization

The three-dimensional shape of a molecule is paramount for its interaction with a biological target. The this compound scaffold possesses significant conformational flexibility, primarily due to the rotation around the single bonds connecting the pyrazole ring to the N1-benzyl and C3-phenyl groups.

Crystal structure analyses of related compounds reveal that the dihedral angles between the pyrazole plane and the attached aromatic rings are critical. nih.govnih.gov For example, in ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate, the pyrazole ring forms dihedral angles of 15.68° and 83.40° with the tolyl and benzyl rings, respectively. nih.gov In 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, these angles are 29.41° and 37.01°. nih.gov This variation demonstrates how different substitution patterns influence the preferred low-energy conformation.

A key strategy in SAR optimization is to strike a balance between flexibility and rigidity. While some flexibility is needed for the molecule to adopt an optimal binding pose (induced fit), excessive flexibility can be detrimental. A highly flexible molecule has a significant entropic penalty upon binding, as it loses rotational and translational freedom, which can lead to weaker binding affinity.

Methods to optimize conformational properties include:

Introduction of bulky groups: Adding sterically demanding substituents near rotatable bonds can restrict rotation and favor a specific conformation.

Conformational locking: Incorporating the flexible parts of the molecule into a new ring system can rigidly fix the geometry, a strategy that often leads to a significant increase in potency if the locked conformation matches the bioactive one.

Design Principles for Modulating Selectivity and Potency through Structural Modifications

The culmination of SAR studies is the derivation of clear design principles that guide the synthesis of superior molecules. For the this compound scaffold, several key principles have emerged from research on related pyrazole-based compounds.

Maximize Shape and Electrostatic Complementarity: The primary goal is to design a molecule that perfectly fits the shape and electronic environment of the target's active site. acs.org This involves optimizing the substituents on the benzyl and phenyl rings to fill hydrophobic pockets and placing hydrogen bond donors/acceptors like the C5-amine to interact with key polar residues. mdpi.com

Utilize Hydrogen Bonding and Aromatic Interactions: The C5-amine group and the pyrazole ring's pyridine-like nitrogen are potent hydrogen bond donors and acceptors, respectively. nih.gov These should be positioned to form strong, directional interactions. The benzyl and phenyl rings should be leveraged for π-π stacking and hydrophobic interactions.

Enhance Potency through Strategic Substitution: As established, specific substitution patterns are associated with increased potency. For many targets, installing electron-withdrawing groups, such as halogens, on the peripheral aromatic rings is a reliable strategy for improving activity. nih.govnih.gov

Engineer Selectivity through "Negative Design": Selectivity is achieved not only by maximizing interactions with the intended target but also by minimizing interactions with off-targets. acs.org This can be accomplished by introducing functional groups that are sterically or electrostatically unfavorable for binding to closely related proteins. For example, a bulky group might be readily accepted by the target's active site but clash with a smaller binding pocket in an off-target. mdpi.com

Control Physicochemical Properties: Beyond target affinity, a successful drug candidate must have appropriate absorption, distribution, metabolism, and excretion (ADME) properties. Structural modifications, particularly at the C5-amine position, can be used to tune properties like solubility and lipophilicity (LogP) to achieve a desirable pharmacokinetic profile. nih.gov

By systematically applying these principles, medicinal chemists can rationally modify the this compound scaffold to develop highly potent and selective therapeutic agents.

Mechanistic Insights into the Biological Activity of 1 Benzyl 3 Phenyl 1h Pyrazol 5 Amine Analogues

Elucidation of Molecular Targets and Binding Mechanisms

The biological activities of pyrazole (B372694) derivatives, including analogues of 1-benzyl-3-phenyl-1H-pyrazol-5-amine, are underpinned by their interactions with specific molecular targets. These interactions can lead to the inhibition of enzymes crucial for pathogen survival or the modulation of receptors involved in cellular signaling.

Research into the antitubercular properties of pyrazole derivatives has identified key protein targets within Mycobacterium tuberculosis (Mtb). The mycobacterial cell wall, a unique and complex structure, is a primary focus for drug development. nih.gov

One critical target is the enoyl-acyl carrier protein (ACP) reductase, known as InhA. nih.gov InhA is a vital enzyme in the type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids, the major component of the mycobacterial cell wall. nih.gov Inhibition of InhA disrupts this pathway, compromising the integrity of the cell wall and leading to bacterial death. nih.govnirt.res.in Molecular docking studies of pyrazoline derivatives have shown good ligand interaction and binding affinity with the crystalline structures of InhA, suggesting these compounds could be potent inhibitors. eurekaselect.com Some pyrazole-based compounds have demonstrated inhibitory activity against Mtb with Minimum Inhibitory Concentration (MIC) values below 10 µg/mL. nih.gov

Another essential protein target in Mtb is the MmpL3 transporter. nih.gov MmpL3 is crucial for transporting trehalose (B1683222) monomycolate, a precursor for mycolic acids, across the inner membrane, making it indispensable for the synthesis of the mycobacterial cell wall. nih.gov Newly designed pyrazole-based amide derivatives have shown potent inhibitory activity against both drug-susceptible and drug-resistant Mtb strains, with some compounds exhibiting low MIC values of 2 µg/mL. nih.gov Genetic analysis and molecular docking studies strongly suggest that these novel pyrazole compounds target MmpL3, highlighting their potential as a new class of anti-TB drugs with a distinct mechanism of action. nih.gov

Analogues of this compound have demonstrated inhibitory activity against a variety of enzymes through different kinetic mechanisms.

In the context of antibacterial drug discovery, pyrazole-based analogues have been identified as inhibitors of N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE) from Haemophilus influenzae. nih.gov DapE is a metalloenzyme essential for the bacterial lysine (B10760008) biosynthesis pathway, a pathway absent in mammals, making it an attractive target for new antibiotics. nih.gov Enzyme kinetic experiments confirmed that a potent pyrazole analogue inhibits the HiDapE enzyme through a competitive binding mode. nih.gov

Certain pyrazole derivatives have also been investigated as inhibitors of alcohol dehydrogenase (ADH), with some N-aryl-carboxamide derivatives showing inhibition comparable to the known ADH inhibitor, 4-methylpyrazole. core.ac.ukrwu.edu Furthermore, pyrazole derivatives have been developed as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. rsc.org Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it a target for anticancer therapies. rsc.org Several synthesized pyrazole compounds exhibited strong CDK2 inhibition with IC₅₀ values in the low micromolar range. rsc.org

Other studies have reported the selective inhibitory activities of pyrazole compounds against various enzymes, including urease and butyrylcholinesterase. researchgate.net For instance, N,N-bis(3,5-dimethylpyrazol-1-ylmethyl)-1-hydroxy-2-aminoethane was found to be a selective inhibitor of urease, while 2-[bis(1,5-dimethyl-1H-pyrazol-3-ylmethyl)amino]ethan-1-ol selectively inhibited butyrylcholinesterase. researchgate.net

Beyond direct enzyme inhibition, pyrazole derivatives can modulate the activity of receptors through allosteric mechanisms. Positive allosteric modulators (PAMs) are of significant interest as they offer a more nuanced approach to receptor activation than traditional agonists. nih.gov

A series of 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivatives have been identified as positive allosteric modulators for the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR). nih.gov These receptors are G protein-coupled receptors (GPCRs) that are targets for treating neurodevelopmental and neurodegenerative diseases. nih.gov The study revealed that small structural changes to the pyrazole-based PAMs could lead to significant differences in their modulation of the acetylcholine concentration-response curve, affecting potency (pEC₅₀) and maximum effect (Eₘₐₓ). nih.gov This highlights the potential of the pyrazole scaffold in designing subtype-selective PAMs for therapeutic applications.

Cellular Pathway Modulation by Pyrazole Derivatives

The biological impact of pyrazole compounds extends to the modulation of complex cellular pathways that govern cell survival, proliferation, and death.

Autophagy is a fundamental cellular process for degrading and recycling cytosolic components, playing a crucial role in cellular homeostasis. nih.gov The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a well-established negative regulator of this pathway. nih.govnih.gov Under nutrient-rich conditions, active mTORC1 suppresses autophagy, whereas its inhibition promotes the process. nih.govmdpi.com

Studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have revealed their ability to modulate autophagy. nih.govnih.gov Certain analogues with submicromolar antiproliferative activity were found to reduce mTORC1 activity, leading to an increase in autophagy at the basal level. nih.govnih.gov Interestingly, these compounds also disrupted the autophagic flux under starvation and refeeding conditions by interfering with the reactivation of mTORC1. nih.govnih.gov This resulted in the accumulation of LC3-II, a key autophagy marker, suggesting a novel mechanism of action for this class of pyrazole derivatives as autophagy modulators. nih.gov The mTORC1 pathway integrates various signals, including growth factors and amino acids, to control anabolic and catabolic processes, and its deregulation is linked to numerous diseases. nih.govnih.gov

The antiproliferative activity of pyrazole derivatives has been demonstrated in various cancer cell lines. The induction of apoptosis, or programmed cell death, is a common mechanism underlying their cytotoxic effects. nih.govresearchgate.net

One study on a pyrazole derivative, compound 3f, in triple-negative breast cancer cells (MDA-MB-468) showed potent, dose- and time-dependent cytotoxicity. researchgate.netnih.govwaocp.org The IC₅₀ values were significantly lower than the standard chemotherapeutic agent, Paclitaxel. researchgate.netnih.gov Mechanistic investigations revealed that the compound induced cell cycle arrest in the S phase. researchgate.netnih.gov Furthermore, the apoptosis triggered by this pyrazole derivative was associated with an elevated level of reactive oxygen species (ROS) and increased activity of caspase 3, a key executioner enzyme in the apoptotic cascade. nih.govresearchgate.netnih.gov

Other research on novel synthetic pyrazoles in colon cancer cells (HT-29) also confirmed pro-apoptotic activity. researchgate.net These compounds led to an increased level of the pro-apoptotic protein Bax, a decreased level of the anti-apoptotic protein Bcl-2, and enhanced cleavage of caspases-8, -9, and PARP-1. researchgate.net These findings suggest that the pro-apoptotic activity of these pyrazole derivatives is likely regulated by both the extrinsic (caspase-8 dependent) and intrinsic (Bax/Bcl-2 and caspase-9 dependent) pathways. researchgate.net Similarly, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have also demonstrated potent antiproliferative activity in pancreatic cancer cells. nih.gov

Elucidation of Antioxidant Mechanisms of Action

Analogues of this compound have demonstrated significant antioxidant properties, and the mechanisms underlying this activity are multifaceted. The pyrazole (1,2-diazole) core is recognized for its ability to counteract oxidative stress. nih.gov One of the fundamental mechanisms is attributed to the hydrogen-donating ability of the pyrazole structure, particularly the NH proton, which can neutralize free radicals. nih.gov

Research has identified several key mechanisms through which these compounds exert their antioxidant effects:

Radical Scavenging: Many pyrazole derivatives are potent scavengers of stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) radical cation (ABTS•+). nih.govmdpi.com For example, 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones and 1,5-diarylpyrazoles have shown potent radical scavenging activity against the DPPH radical. nih.gov

Inhibition of Lipid Peroxidation: Pyrazole analogues can prevent or reduce lipid peroxidation, a key process in cellular damage caused by oxidative stress. nih.gov They can diminish the lipid peroxidation process, as seen in studies involving the inhibition of linoleic acid lipid peroxidation initiated by azo compounds. nih.govmdpi.com

Metal Ion Chelation: Some pyrazole-based compounds act as antioxidants by chelating metal ions, such as ferrous ions (Fe²⁺). The Ferrous Ion Chelating (FIC) activity prevents these ions from participating in Fenton reactions, which generate highly destructive hydroxyl radicals. researchgate.net

Hydroxyl Radical Scavenging: Direct scavenging of hydroxyl radicals (OH•) is another important mechanism. researchgate.net This was demonstrated in studies where pyrazole derivatives competed with dimethyl sulfoxide (B87167) (DMSO) for hydroxyl radicals. mdpi.com

Modulation of Antioxidant Enzymes: Certain pyrazole compounds can enhance the body's natural antioxidant defenses by increasing the activity of antioxidant enzymes, such as glutathione (B108866) peroxidase (GPx). nih.gov

The table below details the various antioxidant mechanisms identified for different pyrazole analogues.

| Pyrazole Analogue Class | Antioxidant Mechanism | Assay/Method Used | Reference |

| 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones | Radical Scavenging | DPPH Assay | nih.gov |

| 1,5-Diarylpyrazoles | Radical Scavenging | DPPH Assay | nih.gov |

| N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide | Ferrous Ion Chelating (FIC) | FIC Assay | researchgate.net |

| Hydroxyl Radical (OH•) Scavenging | Not Specified | researchgate.net | |

| N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | Radical Scavenging | DPPH Assay | mdpi.comnih.gov |

| Radical Scavenging | ABTS Assay | mdpi.comnih.gov | |

| Inhibition of Lipid Peroxidation | AAPH-initiated peroxidation | mdpi.comnih.gov | |

| Hydroxyl Radical Scavenging | Competition with DMSO | mdpi.comnih.gov | |

| General Pyrazole (1,2-diazole) scaffold | Increased Antioxidant Enzyme Activity | Measurement of GPx levels | nih.gov |

| Diminished Lipid Peroxidation | Not Specified | nih.gov |

This table is interactive. You can sort and filter the data.

Applications and Translational Potential of 1 Benzyl 3 Phenyl 1h Pyrazol 5 Amine in Chemical Biology Research

Development as Molecular Probes for Mechanistic Biological Investigations

While direct applications of 1-benzyl-3-phenyl-1H-pyrazol-5-amine as a molecular probe are not extensively documented, the inherent properties of the aminopyrazole scaffold suggest its significant potential in this area. Molecular probes are essential tools for elucidating complex biological processes, and the development of novel probes is a continuous endeavor in chemical biology. The aminopyrazole core can be chemically modified to incorporate fluorophores or other reporter groups, enabling the visualization and tracking of biological molecules and events. nih.govrsc.org

For instance, pyrazoline-based heterocyclic dyes have been successfully utilized as fluorescent labels for biomolecules containing amino groups. bohrium.com This suggests that the 5-amino group of this compound could be similarly functionalized to create probes for bioimaging applications. nih.govrsc.org The synthesis of such probes would allow for real-time monitoring of cellular processes, providing valuable insights into disease mechanisms and drug action. The development of fluorescent probes from pyrazole (B372694) derivatives is an active area of research, with applications in detecting specific ions, reactive oxygen species, and labeling subcellular structures. nih.gov

Utility as a Versatile Synthetic Intermediate for Advanced Organic Synthesis

The this compound molecule is a highly valuable and versatile intermediate in advanced organic synthesis. The presence of a reactive primary amino group at the C5 position, along with the aromatic pyrazole core, allows for a multitude of chemical transformations. This versatility has been exploited to construct a diverse range of complex heterocyclic systems, many of which possess significant biological activity. researchgate.netias.ac.in

One of the most prominent applications of 5-aminopyrazoles is in the synthesis of fused pyrazole derivatives, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. researchgate.netresearchgate.netmdpi.com These fused heterocyclic systems are of great interest in medicinal chemistry due to their wide spectrum of pharmacological activities. The synthesis of these compounds typically involves the condensation of the 5-aminopyrazole with a suitable bielectrophilic partner. For example, the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone can lead to the formation of the corresponding pyrazolo[3,4-b]pyridine. mdpi.comnih.gov Similarly, pyrazolo[1,5-a]pyrimidines can be synthesized through the reaction of 5-aminopyrazoles with various reagents, including β-ketoesters and enaminones. researchgate.netnih.gov The regioselectivity of these reactions can often be controlled by tuning the reaction conditions, allowing for the specific synthesis of desired isomers.

The reactivity of the amino group also allows for the introduction of various substituents, further expanding the chemical space accessible from this intermediate. These synthetic transformations underscore the importance of this compound as a foundational building block in the synthesis of novel and complex organic molecules.

Contribution to the Design of Novel Bioactive Chemical Scaffolds

The pyrazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov Consequently, this compound serves as an excellent starting point for the design and synthesis of novel bioactive chemical scaffolds. nih.govmdpi.com Derivatives of this compound have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and kinase inhibitory activities. dntb.gov.uanih.govmdpi.com

Anticancer Activity:

Numerous studies have demonstrated the potent anticancer activity of pyrazole-containing compounds. dntb.gov.uaresearchgate.netnih.gov Derivatives of 5-aminopyrazoles have shown promising results against various cancer cell lines. The structure-activity relationship (SAR) studies of these compounds have revealed that the nature and position of substituents on the pyrazole and the appended phenyl rings play a crucial role in their cytotoxic activity. researchgate.netresearchgate.net For example, certain substitutions can enhance the pro-apoptotic and anti-proliferative effects of these molecules. The table below summarizes the anticancer activity of some pyrazole derivatives.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole Derivative 1 | A375 | 4.2 | mdpi.com |

| Pyrazole Derivative 2 | HepG-2 | 0.71 | mdpi.com |

| Pyrazole Derivative 3 | B16-F10 | 0.49 | mdpi.com |

| Pyrazole Derivative 4 | MCF-7 | 0.57 | mdpi.com |

Anti-inflammatory Activity:

The pyrazole scaffold is a key component of several clinically used anti-inflammatory drugs. nih.gov Derivatives of this compound have been explored for their potential as novel anti-inflammatory agents. These compounds often exert their effects by inhibiting key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov The anti-inflammatory potency of these derivatives is often evaluated using in vitro and in vivo models. The following table presents the anti-inflammatory activity of selected pyrazole derivatives.

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Pyrazoline 2g | Lipoxygenase Inhibition | 80 | nih.gov |

| Pyrazole Derivative 7c | COX Inhibition | 24 | niscair.res.in |

| Pyrazole Derivative 6d | COX Inhibition | 21 | niscair.res.in |

Kinase Inhibitory Activity:

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. nih.govnih.gov The pyrazole scaffold has been extensively utilized in the design of potent and selective kinase inhibitors. nih.govmdpi.com The structural similarity of the pyrazolo[3,4-d]pyrimidine core, which can be synthesized from 5-aminopyrazoles, to the adenine (B156593) base of ATP allows these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases. nih.gov The table below lists the kinase inhibitory activity of some pyrazole-based compounds.

| Compound/Derivative | Kinase Target | Kd (nM) / IC50 (µM) | Reference |

| Afuresertib | Akt1 | Ki = 0.08 nM | nih.gov |

| Compound 2 | Akt1 | IC50 = 1.3 nM | nih.gov |

| Ruxolitinib | JAK1/JAK2 | IC50 ≈ 3 nM | mdpi.com |

| Asciminib (ABL-001) | Bcr-Abl | Kd = 0.5-0.8 nM | nih.gov |

Integration in Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. mdpi.com This approach involves screening libraries of low-molecular-weight compounds, or "fragments," for weak binding to a biological target. mdpi.com Hits from these screens are then optimized and grown into more potent drug candidates. The physicochemical properties of this compound make it an attractive candidate for inclusion in fragment libraries.

With a molecular weight of 249.32 g/mol , it falls within the typical range for fragments. uni.lumatrixscientific.com Furthermore, its structure contains several key features that are desirable in a fragment. The pyrazole core is a known pharmacophore that can participate in hydrogen bonding and other key interactions with protein targets. nih.gov The phenyl and benzyl (B1604629) substituents provide opportunities for exploring hydrophobic pockets within a binding site, while the amino group can act as a hydrogen bond donor or a point for further chemical elaboration.

Emerging Research Directions and Future Perspectives for 1 Benzyl 3 Phenyl 1h Pyrazol 5 Amine

Development of Asymmetric Synthetic Routes for Enantiopure Compounds

The synthesis of pyrazole (B372694) derivatives has traditionally focused on racemic mixtures. However, the development of asymmetric synthetic routes to produce enantiomerically pure compounds is a rapidly growing area of research. rsc.orgresearchgate.net Pyrazolin-5-one derivatives have emerged as highly effective substrates for the asymmetric synthesis of functionalized pyrazole and pyrazolone (B3327878) derivatives using both organo- and metal-catalysts. rwth-aachen.de The strategic approach often involves the nucleophilic addition of pyrazolin-5-ones to various acceptors, creating tetrasubstituted carbon centers. rwth-aachen.de

For a molecule like 1-benzyl-3-phenyl-1H-pyrazol-5-amine, the introduction of a chiral center could lead to stereoisomers with potentially different biological activities, potencies, and metabolic profiles. Future research will likely focus on adapting existing asymmetric methods, such as those employing secondary amine catalysts or metal-based catalysts, to the specific precursors of this compound. rwth-aachen.de The goal is to control the stereochemistry during the synthesis, providing access to single enantiomers for detailed biological evaluation. This would allow for a more precise understanding of the structure-activity relationship (SAR) and could lead to the development of more selective and potent therapeutic agents.

| Catalytic System | Approach | Potential Application to Target Compound |

| Organocatalysis | Chiral secondary amines (e.g., proline derivatives) catalyze Michael additions of pyrazolin-5-one precursors to α,β-unsaturated aldehydes. rwth-aachen.deacs.org | Synthesis of chiral pyranopyrazole derivatives which can be further modified. |

| Metal Catalysis | Transition metal complexes (e.g., Pd-catalyzed reactions) can be used for dicarbofunctionalization of enamides to create quaternary stereocenters. rsc.org | Introduction of a chiral center at a position adjacent to the pyrazole ring during its formation. |

| Chiral Auxiliaries | Attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a reaction, followed by its removal. | Could be employed on the phenyl or benzyl (B1604629) groups to guide the stereoselective formation of the pyrazole core or subsequent modifications. |

Exploration of Multicomponent Reactions for Enhanced Chemical Diversity

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates most of the atoms from the starting materials. nih.gov This approach is highly valued in medicinal chemistry for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. mdpi.comnih.gov The synthesis of pyrazole derivatives is particularly well-suited to MCR strategies. nih.govbeilstein-journals.org

The classic Knorr synthesis of pyrazoles involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.org MCRs build upon this by generating the necessary intermediates in situ. For instance, a three-component reaction could involve an aldehyde, a β-ketoester, and a hydrazine (B178648) derivative. beilstein-journals.org Applying this to this compound, MCRs could be used to vary the substituents at the N1 (benzyl) and C3 (phenyl) positions by simply changing the initial building blocks (e.g., using different substituted benzylhydrazines or phenyl-substituted β-ketoesters). This allows for the rapid creation of a library of analogs for SAR studies, optimizing properties like potency, selectivity, and pharmacokinetics. Four- and even five-component reactions can introduce even greater complexity and diversity, leading to novel scaffolds based on the core pyrazole structure. nih.govnih.gov

| Reaction Type | Components | Resulting Scaffold |

| Three-Component | Aldehyde, β-ketoester, Hydrazine beilstein-journals.org | 3,4,5-Substituted pyrazoles |

| Four-Component | Aldehyde, Malononitrile (B47326), β-ketoester, Hydrazine nih.gov | Pyrano[2,3-c]pyrazoles |

| Pseudo Five-Component | 2 eq. Phenylhydrazine, 2 eq. Ethyl acetoacetate, 1 eq. Aldehyde nih.gov | 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) |

Advanced In Silico Screening and Predictive Modeling for Novel Activity

Computational methods are becoming indispensable in accelerating drug discovery. connectjournals.com For this compound and its derivatives, in silico screening and predictive modeling can guide the synthesis of new compounds with a higher probability of success. researchgate.net Techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore mapping are used to predict how these molecules will interact with biological targets. connectjournals.com

Molecular docking can simulate the binding of pyrazole derivatives to the active site of a target protein, helping to prioritize compounds for synthesis. researchgate.net For example, docking studies have been used to evaluate pyrazole derivatives as potential selective COX-2 inhibitors. researchgate.net QSAR models establish a mathematical relationship between the chemical structure and biological activity, allowing researchers to predict the activity of unsynthesized compounds. ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is another critical in silico tool that helps to identify candidates with favorable drug-like properties early in the discovery process, reducing late-stage failures. europeanreview.org These predictive models can screen vast virtual libraries of pyrazole analogs, focusing laboratory efforts on the most promising candidates. mdpi.com

| In Silico Technique | Application | Predicted Outcome for Pyrazole Derivatives |

| Molecular Docking | Predicts binding orientation and affinity of a ligand to a protein target. connectjournals.com | Binding energy, key interactions with amino acid residues, potential for enzyme inhibition. |

| QSAR | Correlates chemical structure features with biological activity. connectjournals.com | Predicted IC50 values, inhibitory activity, therapeutic potential. |

| ADMET Prediction | Models pharmacokinetic and toxicity properties. europeanreview.org | Bioavailability, metabolic stability, potential toxicity, drug-likeness. |

| Pharmacophore Mapping | Identifies essential 3D features required for biological activity. connectjournals.com | A virtual template for designing new molecules with improved activity. |

Identification of Unexplored Biological Targets beyond Current Scope

Pyrazole derivatives are known to interact with a wide range of biological targets, demonstrating activities such as anti-inflammatory, anticancer, antimicrobial, and antiviral effects. nih.govnih.govmdpi.com Many of these activities are attributed to the inhibition of enzymes like cyclooxygenase (COX), various kinases (such as cyclin-dependent kinases or CDKs), and monoamine oxidase (MAO). nih.govhilarispublisher.comrsc.org

A significant future direction for this compound is the identification of novel, unexplored biological targets. This can be achieved through several approaches. Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, can reveal unexpected activities. Subsequent target deconvolution can then identify the responsible protein or pathway. Furthermore, computational methods like reverse docking (or target fishing), where a compound is screened against a large library of protein structures, can suggest potential new targets. researchgate.net Given the structural diversity of pyrazoles, it is plausible that derivatives of this compound could interact with targets not typically associated with this scaffold, such as proteases, ion channels, or nuclear receptors, opening up new therapeutic avenues. mdpi.comnih.gov For instance, recent studies have identified pyrazole derivatives as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), a target far beyond the traditional scope of this scaffold. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery by analyzing vast and complex datasets to identify patterns that are not apparent to human researchers. nih.gov The integration of AI/ML with the discovery pipeline for compounds like this compound can accelerate the process from hit identification to lead optimization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-benzyl-3-phenyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step processes involving condensation of substituted propenones with hydrazine derivatives. For example, similar pyrazole derivatives are synthesized by cyclization of 1,5-diarylpyrazole cores using Mannich reactions or reductive amination . Optimization involves adjusting solvent systems (e.g., solvent-free conditions for faster kinetics), temperature control (e.g., 120°C for cyclization), and catalyst selection (e.g., phosphorous oxychloride) .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Assign peaks for aromatic protons (6.5–8.0 ppm) and amine groups (~5 ppm) to confirm substitution patterns .

- X-ray crystallography : Refine single-crystal data using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve bond lengths and angles. Note that SHELX requires high-resolution data and may struggle with twinned crystals .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodology : Screen for antimicrobial or anti-inflammatory activity using:

- Microdilution assays (e.g., MIC determination against bacterial strains) .

- COX-2 inhibition assays to assess anti-inflammatory potential, leveraging structural similarities to pyrazoline derivatives .

Advanced Research Questions

Q. How can contradictory data in crystallographic studies (e.g., phase transitions or disorder) be resolved for this compound?

- Methodology :

- Temperature-dependent crystallography : Analyze phase transitions (e.g., single-crystal-to-crystal transitions) by collecting data at multiple temperatures .

- Twinned data refinement : Use SHELXD or SHELXE for structure solution, but cross-validate with alternative software (e.g., OLEX2) to address SHELX limitations in handling disorder .

Q. What computational methods complement experimental studies of intermolecular interactions in this compound complexes?

- Methodology :

- DFT calculations : Model hydrogen bonding (e.g., N–H···Cl interactions in ZnCl₂ complexes) to predict coordination geometry .